4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 4-position and a sulfonyl chloride group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride typically involves the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Chlorination: Introduction of the chlorine atom at the 4-position can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The sulfonyl chloride group can be introduced using reagents like chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom and the sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonates, and other derivatives.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with modified sulfonyl groups.
Scientific Research Applications
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions.
Industrial Applications: It is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This makes it a valuable tool in drug discovery and biochemical research.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrrolo[2,3-c]pyridine: Lacks the sulfonyl chloride group but shares the core structure.
1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride: Similar but without the chlorine atom at the 4-position.
4-chloro-1H-pyrrolo[3,2-c]pyridine: A different isomer with the chlorine atom at a different position.
Uniqueness
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride is unique due to the presence of both the chlorine atom and the sulfonyl chloride group, which confer distinct reactivity and potential for diverse applications. Its ability to form covalent bonds with biological targets makes it particularly valuable in medicinal chemistry.
Properties
Molecular Formula |
C7H4Cl2N2O2S |
---|---|
Molecular Weight |
251.09 g/mol |
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H4Cl2N2O2S/c8-4-1-10-2-5-7(4)6(3-11-5)14(9,12)13/h1-3,11H |
InChI Key |
FBQQLCJOFRPJPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.